molecular formula C18H20N6O2S B2901479 2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 863459-66-9

2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2901479
CAS No.: 863459-66-9
M. Wt: 384.46
InChI Key: FKTATLDZMUDZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolo[4,5-d]pyrimidine class, characterized by a fused heterocyclic core with a sulfanyl (-S-) bridge and an acetamide side chain substituted with a tetrahydrofuran (oxolan) derivative. Its structure combines a 3-(4-methylphenyl)-triazolo-pyrimidine scaffold linked via a sulfanyl group to an N-(oxolan-2-ylmethyl)acetamide moiety. The sulfanyl bridge may enhance metabolic stability compared to sulfonamide or ether analogs, while the oxolan group could improve solubility relative to purely aromatic substituents .

Properties

IUPAC Name

2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-12-4-6-13(7-5-12)24-17-16(22-23-24)18(21-11-20-17)27-10-15(25)19-9-14-3-2-8-26-14/h4-7,11,14H,2-3,8-10H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTATLDZMUDZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NCC4CCCO4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazolopyrimidine core, followed by the introduction of the sulfanyl group and the oxolan-2-ylmethyl acetamide moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolopyrimidine core can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazolopyrimidine core or the sulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazolopyrimidine core.

Scientific Research Applications

2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may find applications in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The triazolopyrimidine core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The sulfanyl group and the oxolan-2-ylmethyl acetamide moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity for its targets.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity/Application Reference
2-{[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide Triazolo[4,5-d]pyrimidine 4-Methylphenyl (R1), sulfanyl bridge, N-(oxolan-2-ylmethyl)acetamide (R2) Hypothesized kinase inhibition N/A
N-(4-Acetylphenyl)-2-[4-(3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazinyl]acetamide Triazolo[4,5-d]pyrimidine Ethyl (R1), piperazinyl bridge, N-(4-acetylphenyl)acetamide (R2) Kinase-targeted anticancer research
Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide) Triazolo[1,5-a]pyrimidine 2,6-Difluorophenyl (R1), sulfonamide bridge Herbicide (ALS inhibitor)
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Acetamide 2,6-Dimethylphenyl (R1), oxazolidinone substituent Fungicide (oomycete control)

Key Findings and Differentiation

Core Heterocycle Variations: The target compound’s triazolo[4,5-d]pyrimidine core differs from flumetsulam’s triazolo[1,5-a]pyrimidine, which impacts binding specificity. The [4,5-d] isomer may exhibit stronger π-π stacking in kinase pockets compared to the [1,5-a] isomer’s herbicidal activity .

Substituent Effects: 4-Methylphenyl vs. Oxolan vs. Piperazinyl/Oxazolidinone: The oxolan substituent enhances hydrophilicity compared to the piperazinyl () or oxazolidinone () groups, suggesting improved bioavailability.

Biological Activity: Flumetsulam’s sulfonamide group is critical for herbicidal activity via acetolactate synthase (ALS) inhibition, while the target compound’s sulfanyl bridge may favor kinase interactions .

Biological Activity

The compound 2-{[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N6OSC_{19}H_{22}N_{6}OS, and its molecular weight is approximately 366.48 g/mol. The structure includes a triazolo[4,5-d]pyrimidine moiety linked to a sulfanyl group and an oxolan-2-yl methyl acetamide side chain. This unique configuration contributes to its biological activity.

Anticancer Activity

Recent studies indicate that derivatives of triazolo[4,5-d]pyrimidines exhibit significant anticancer properties. For example, compounds with similar structures have been shown to inhibit gastric cancer cell lines through various mechanisms:

  • Inhibition of USP28 : A study demonstrated that certain triazolo[4,5-d]pyrimidine derivatives act as inhibitors of USP28, a deubiquitinating enzyme implicated in tumorigenesis. This inhibition leads to reduced cell proliferation and induces apoptosis in gastric cancer cells .
  • Molecular Docking Studies : Molecular docking studies have indicated that these compounds can effectively bind to target proteins involved in cancer progression. For instance, a compound with a similar structure showed a binding affinity of -8.40 kcal/mol against a gastric cancer cell line (PDB ID: 4oum), correlating with observed inhibitory activity .
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR analyses have identified key descriptors such as log P and polar surface area that correlate with the biological activity of triazolo-pyrimidine derivatives. These descriptors help predict the efficacy of new compounds based on their structural features .

Table 1: Summary of Biological Activities

Activity TypeCompound ReferenceIC50 Value (µM)Mechanism of Action
AnticancerCompound 19~8Inhibition of USP28 in gastric cancer cells
CytotoxicityVarious derivativesVariesInduction of apoptosis and cell cycle arrest
AntimicrobialRelated compoundsVariesDisruption of microbial cell wall synthesis

Case Study: Gastric Cancer Inhibition

In a controlled study involving various triazolo[4,5-d]pyrimidine derivatives, one compound exhibited notable cytotoxicity against HGC-27 gastric cancer cells with an IC50 value around 8 µM. The mechanism was linked to the downregulation of USP28 and its substrates LSD1 and c-Myc, leading to apoptosis and reduced cell viability .

Q & A

Q. Basic Structural Analysis

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., oxolane methylene at δ 3.5–4.0 ppm) and confirm acetamide linkage.
  • X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., triazole-pyrimidine dihedral angles) .
  • IR spectroscopy : Confirms sulfanyl (C–S stretch at ~600 cm1^{-1}) and amide (N–H bend at ~1550 cm1^{-1}) groups .

How can conflicting crystallographic and spectroscopic data be resolved?

Q. Advanced Structural Resolution

  • DFT calculations : Compare experimental NMR shifts with computed values to validate tautomeric forms or conformational isomers.
  • Multi-temperature XRD : Assess thermal motion to distinguish static disorder from dynamic effects.
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded regions (e.g., oxolane protons) .

Which biological targets are associated with this compound?

Q. Basic Target Identification

  • Kinase inhibition : Triazolo-pyrimidine scaffolds often target ATP-binding pockets in kinases (e.g., EGFR, VEGFR).
  • Enzyme assays : Use fluorescence polarization or SPR to measure binding affinity (reported IC50_{50} values for analogs: 10–100 nM).
  • Cellular models : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) .

How can contradictory bioactivity data across studies be addressed?

Q. Advanced Bioactivity Analysis

  • Structure-activity relationship (SAR) : Systematically vary substituents (e.g., oxolane vs. tetrahydrofuran) to isolate pharmacophores.
  • Off-target screening : Use proteome-wide assays (e.g., KINOMEscan) to identify unintended interactions.
  • Metabolic stability assays : Compare hepatic microsome degradation rates to rule out metabolite interference .

What strategies improve pharmacokinetic properties like solubility?

Q. Advanced Pharmacokinetic Optimization

  • Salt formation : Hydrochloride salts enhance aqueous solubility.
  • Prodrug design : Esterify the acetamide to increase membrane permeability.
  • Co-solvent systems : Use PEG-400 or cyclodextrins for in vivo formulations.
    Monitor stability via HPLC-UV under physiological pH (e.g., 7.4) .

What safety protocols are recommended for handling reactive intermediates?

Q. Lab Safety and Handling

  • Controlled atmosphere : Perform thiol reactions under nitrogen to prevent oxidation.
  • PPE : Use nitrile gloves and fume hoods for chloroacetyl chloride handling.
  • Waste disposal : Quench excess reagents with 10% sodium bicarbonate before disposal .

How can computational modeling guide structural modifications?

Q. Advanced Computational Approaches

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to kinase targets.
  • MD simulations : Assess conformational flexibility over 100 ns trajectories.
  • ADMET prediction : SwissADME estimates logP, bioavailability, and CYP450 interactions .

Which analytical methods validate purity for publication?

Q. Methodological Validation

  • HPLC-DAD/MS : Ensure >98% purity with a C18 column (acetonitrile/water gradient).
  • Elemental analysis : Confirm C, H, N, S within ±0.4% of theoretical values.
  • Thermogravimetric analysis (TGA) : Verify absence of solvent residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.